molecular formula C5H5BrF2N2 B2925842 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 1089212-57-6

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B2925842
CAS No.: 1089212-57-6
M. Wt: 211.01
InChI Key: MUSQUSCBZVJWSS-UHFFFAOYSA-N
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Description

“4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1451392-65-6 . It has a molecular weight of 196.98 and its IUPAC name is 4-bromo-3-(difluoromethyl)-1H-pyrazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 282.4±35.0 °C and a predicted density of 1.873±0.06 g/cm3 . The storage temperature is room temperature .

Scientific Research Applications

Tautomerism and Structural Studies

Research by Trofimenko et al. (2007) delves into the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, emphasizing the impact of bromine substitution on tautomeric preferences in solid and solution states. This study is crucial for understanding the fundamental chemical behavior of brominated pyrazoles, which is essential for their application in material science and drug design (Trofimenko et al., 2007).

Catalysis and Synthesis

A significant application of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole derivatives is found in the field of catalysis. The copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles, as described by Lu et al. (2019), showcases the compound's utility in synthesizing pyrazole derivatives with excellent regioselectivity and yields. This process is invaluable for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Lu et al., 2019).

Ligand Design for Metal Complexes

Ocansey et al. (2018) explored the use of pyrazole-containing compounds as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions. By modifying the substituents on the pyrazole ring, researchers can fine-tune the steric and electronic properties of metal complexes. This research opens up possibilities for designing more efficient catalysts for organic synthesis, with potential applications in the development of new drugs and materials (Ocansey et al., 2018).

Reactivity and Functionalization

The research by Schlosser et al. (2002) on the switchable reactivity of trifluoromethyl-substituted pyrazoles highlights the compound's versatility in organic synthesis. Depending on the reagents used, selective functionalization at different positions of the pyrazole ring can be achieved, enabling the synthesis of a wide range of derivatives. This study is significant for the development of new synthetic pathways in medicinal chemistry and material science (Schlosser et al., 2002).

Photophysical Properties

Stagni et al. (2008) investigated the synthesis and photophysical properties of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. The study reveals the potential of using bromo-containing pyrazoles in the design of photophysical devices, such as organic light-emitting diodes (OLEDs), through tunable emission properties (Stagni et al., 2008).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

Properties

IUPAC Name

4-bromo-5-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-4(5(7)8)3(6)2-9-10/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSQUSCBZVJWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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